2-(o-Tolyl)thiazolidine
Overview
Description
2-(o-Tolyl)thiazolidine is an organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 2-methylphenyl group attached to the thiazolidine ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)thiazolidine can be achieved through several methods. One common method involves the reaction of 2-methylbenzylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline or thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline and thiazole derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
2-(o-Tolyl)thiazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A structurally related compound with a five-membered ring containing sulfur and nitrogen.
Thiazolidinone: Similar to thiazolidine but with a carbonyl group at the 2-position.
Thiazoline: A reduced form of thiazolidine with a double bond in the ring.
Uniqueness
2-(o-Tolyl)thiazolidine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTWCGRBSWYLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986119 | |
Record name | 2-(2-Methylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60986119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67086-87-7 | |
Record name | Thiazolidine, 2-(o-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methylphenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60986119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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